molecular formula C18H24N4O2 B2581026 1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396859-89-4

1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2581026
CAS No.: 1396859-89-4
M. Wt: 328.416
InChI Key: NOXIAOPHYJFQFP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclohexyl or benzyl isocyanide and semicarbazones underwent Ugi reactions to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas with potential applications in synthetic chemistry (Sañudo et al., 2006).
  • Research on lithiation of methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles using n-butyllithium studied the chemical reactions and transformations, which is significant for understanding the chemical behavior of compounds like 1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (Micetich, 1970).
  • A study on the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles indicates the potential of these compounds in various synthetic pathways, relevant for understanding the chemical properties of similar compounds (Rozhkov et al., 2004).

Potential Biological Applications

  • Synthesis of ursane and lupane type hybrids with 1,2,5-oxadiazoles tested for cytotoxicity towards cancer cells, indicating the potential use of similar compounds in anticancer research (Popov et al., 2020).
  • The synthesis and evaluation of the antioxidant activity of some 1,2,4-oxadiazole derivatives suggest the possible use of related compounds in antioxidant research (George et al., 2010).
  • Research into the antiepileptic activity of limonene and citral-based 1,3,4-oxadiazoles indicates a potential application of similar compounds in the development of antiepileptic drugs (Rajak et al., 2013).

Molecular and Structural Studies

  • Computational and structural studies on 1-arylurazole tetrazane dimers, which are closely related to 1,2,4-oxadiazoles, provide insight into the molecular behavior and potential applications of similar compounds in material science (Martin & Breton, 2017).
  • The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, highlights the significance of structural studies in understanding the properties of urea derivatives (Rao et al., 2010).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-7-8-15(11-13(12)2)20-17(23)21-18(9-5-4-6-10-18)16-19-14(3)22-24-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIAOPHYJFQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.